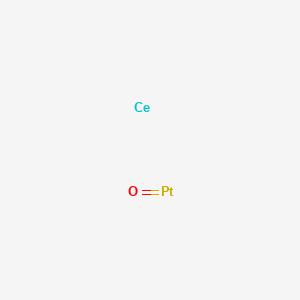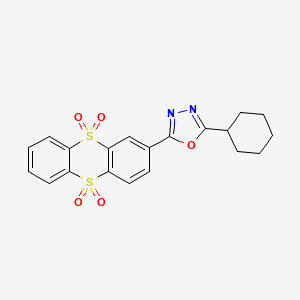
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is a complex organic compound that features a unique combination of oxadiazole and thianthrene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thianthrene moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Wirkmechanismus
The mechanism of action of 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The thianthrene moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is unique due to its combination of oxadiazole and thianthrene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and enhances the compound’s stability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
184529-05-3 |
|---|---|
Molekularformel |
C20H18N2O5S2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thianthrene 5,5,10,10-tetraoxide |
InChI |
InChI=1S/C20H18N2O5S2/c23-28(24)15-8-4-5-9-16(15)29(25,26)18-12-14(10-11-17(18)28)20-22-21-19(27-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 |
InChI-Schlüssel |
NLFYPYVBQOFUDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC4=C(C=C3)S(=O)(=O)C5=CC=CC=C5S4(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


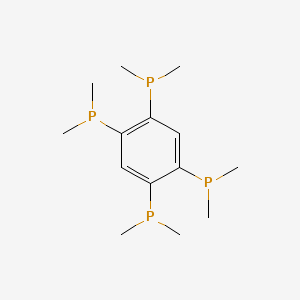
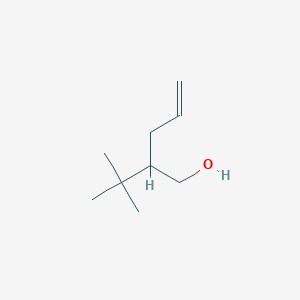
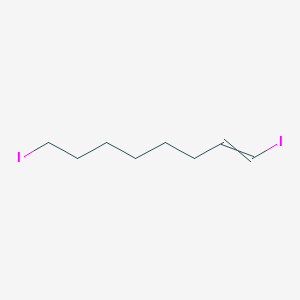
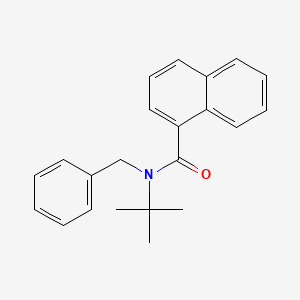
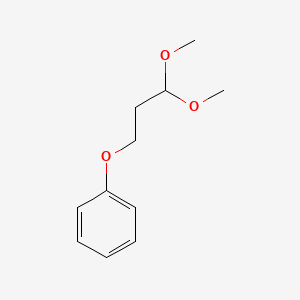
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
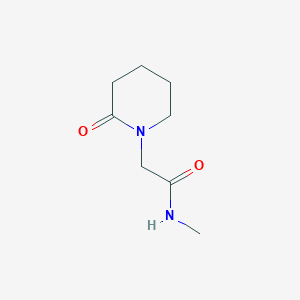
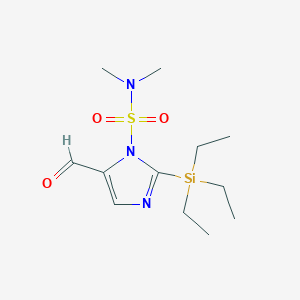
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)

